9,9-difluoro-3-azaspiro[5.5]undecane hydrochloride
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Overview
Description
9,9-Difluoro-3-azaspiro[55]undecane hydrochloride is a chemical compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 9,9-difluoro-3-azaspiro[55]undecane hydrochloride typically involves multiple steps, starting from readily available precursorsIndustrial production methods often involve optimization of reaction conditions to maximize yield and purity, including the use of specific solvents, catalysts, and temperature controls .
Chemical Reactions Analysis
9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Scientific Research Applications
9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: This compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 9,9-difluoro-3-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. The pathways involved often include inhibition or activation of enzymatic activity, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar compounds to 9,9-difluoro-3-azaspiro[5.5]undecane hydrochloride include other spirocyclic compounds like 1-oxa-9-azaspiro[5.5]undecane and its derivatives. These compounds share the spirocyclic core but differ in the substituents attached to the ring system. The uniqueness of this compound lies in the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to its analogs .
Properties
CAS No. |
1781189-10-3 |
---|---|
Molecular Formula |
C10H18ClF2N |
Molecular Weight |
225.7 |
Purity |
95 |
Origin of Product |
United States |
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